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Compound of Interest

Compound Name: Paroxol Methanesulfonate
CAS No.: 608521-21-7
Cat. No.: B589618
Get Quote
& J

Executive Summary

This application note details the protocol for utilizing Paroxol Methanesulfonate (CAS:
608521-21-7) as a reference standard for the quantification of Paroxol (a primary metabolite
and degradation product) in Paroxetine formulations. Paroxol (often designated as Impurity A or
a related intermediate depending on the pharmacopeia) represents the hydrolyzed alcohol
precursor of Paroxetine.

Monitoring this impurity is critical for stability indicating methods (SIM). This guide provides a
self-validating workflow for HPLC-UV/MS analysis, ensuring compliance with the modernized
ICH Q2(R2) guidelines.

Chemical Context & Handling

Paroxol Methanesulfonate is the methanesulfonic acid salt of Paroxol. The salt form is
preferred for reference standards due to its superior crystallinity and stability compared to the
hygroscopic free base or oil.
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Chemical Identity[1]

o Chemical Name: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine
methanesulfonate

» Role: Intermediate, Hydrolysis Degradation Product, Metabolite.
e Molecular Weight (Salt): ~301.38 g/mol (Check specific CoA)[1][2]

e Molecular Weight (Base): ~205.27 g/mol (Active moiety for calculation)

Critical Handling Protocol (Expertise Pillar)

o Hygroscopicity: Methanesulfonate salts can be hygroscopic. Equilibrate the vial to room
temperature before opening to prevent moisture uptake, which alters the effective weight.

» Stoichiometry Correction: When preparing calibration curves, you must correct for the salt
form to report the impurity as the "Free Base."

Actionable Insight: Always use the purities and molecular weights listed on the specific
Certificate of Analysis (CoA) of your lot. Do not rely on generic literature values for quantitative

calculations.

Metabolic & Degradation Pathway

Understanding the origin of Paroxol is essential for specificity testing. Paroxetine degrades to
Paroxol via the hydrolysis of the benzodioxole ether linkage.
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Figure 1: Simplified degradation pathway of Paroxetine yielding Paroxol. Specificity validation
must demonstrate resolution between Paroxetine, Paroxol, and Sesamol.

Analytical Method Protocol (HPLC-UV)

This method is optimized for the separation of the polar Paroxol from the more hydrophobic

Paroxetine.
Parameter Specification Rationale

Provides adequate retention
C18, 150 x 4.6 mm, 3.5 pm ) ]
Column ] for polar amines at high pH or
(e.g., XBridge or Zorbax) ] o
steric selectivity at low pH.

) Buffers the basic piperidine
) 0.05M Ammonium Acetate (pH ] )
Mobile Phase A 45) nitrogen to ensure consistent
' ionization and peak shape.

Strong eluent for hydrophobic

Mobile Phase B Acetonitrile (ACN) )
resolution.
) Standard backpressure
Flow Rate 1.0 mL/min
balance.
Targets the fluorophenyl
) chromophore; minimizes
Detection UV @ 295 nm , _
interference from non-aromatic
excipients.
Improves mass transfer and
Temp 35°C

peak sharpness.

Gradient Program

e 0-2 min: 10% B (Isocratic hold for Paroxol retention)

e 2-15 min: 10%
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60% B (Linear Gradient)

e 15-20 min: 60% B (Wash)
e 20-25 min: 10% B (Re-equilibration)

Validation Protocol (ICH Q2(R2) Compliant)

The following workflow ensures the method is "fit for purpose” for quantifying Paroxol as an

impurity.
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Figure 2: Step-wise validation workflow. Each stage must pass acceptance criteria before

proceeding.

Specificity (Stress Studies)

Objective: Prove Paroxol is resolved from Paroxetine and other degradants.
e Protocol: Inject Paroxol Standard (0.1% level) + Paroxetine Sample spiked with Paroxol.
e Acceptance: Resolution (

) between Paroxol and Paroxetine

. Peak purity (via DAD)

Linearity & Range

Objective: Confirm response is proportional to concentration.

e Range: From LOQ (Limit of Quantitation) to 120% of the specification limit (usually 0.5% or
1.0% of nominal drug load).

e Preparation: Prepare 6 concentration levels using Paroxol Methanesulfonate.
o Example: 0.05, 0.1, 0.2, 0.5, 1.0, 1.5 pg/mL (assuming 100% nominal = 500 pg/mL).

o Acceptance: Correlation coefficient (
)
; Y-intercept bias
of 100% response.[3]

Accuracy (Recovery)

Objective: Ensure no matrix interference.
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e Protocol: Spike Paroxetine Drug Product (placebo mixture) with Paroxol Methanesulfonate
at 3 levels: LOQ, 100% (Spec Limit), and 120% (Spec Limit).

e Calculation:

« Acceptance: Mean recovery

Precision (Repeatability)

» Protocol: 6 injections of Paroxol standard at the Specification Limit (e.g., 0.15% of API conc).
e Acceptance: %RSD

(for impurity levels).[4]

Limit of Quantitation (LOQ)

o Method: Signal-to-Noise (S/N) ratio method.[4]

e Protocol: Dilute standard until S/N

« Verification: Inject 6 replicates at this concentration. %RSD must be

Troubleshooting & Insights
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Issue

Potential Cause

Corrective Action

Peak Tailing (Paroxol)

Interaction between amine and

silanols.

Ensure mobile phase pH is
controlled (pH 4.5 is ideal for
acetate). Add 0.1%
Triethylamine (TEA) if using
phosphate buffers.

Retention Time Shift

Temperature fluctuation or

ACN evaporation.

Use a column oven (35°C).
Cap mobile phase bottles
tightly; use pre-mixed lines if

possible.

Low Recovery

Adsorption to glassware.

Paroxol is basic. Use silanized
glassware or polypropylene
vials for low-concentration
standards.

Extra Peaks

Methanesulfonate

dissociation?

No, MSA is transparent UV.
Check for "Sesamol” or other
hydrolysis by-products if the
standard is old.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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